2-(Diethylamino)ethyl acrylate
Overview
Description
2-(Diethylamino)ethyl acrylate is an organic compound with the molecular formula C9H17NO2. It is a colorless to slightly yellowish liquid with a pungent, amine-like odor. This compound is primarily used as a monomer in the production of polymers and copolymers, which find applications in various industries, including pharmaceuticals, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The use of inhibitors, such as monomethyl ether hydroquinone, is common to prevent unwanted polymerization during the production and storage of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free-radical initiators to form homopolymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-(diethylamino)ethanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 2-(diethylamino)ethanol.
Scientific Research Applications
2-(Diethylamino)ethyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl acrylate in polymerization involves the formation of free radicals that initiate the polymerization process. The double bond in the acrylate group reacts with the free radicals, leading to the formation of long polymer chains. In pH-responsive applications, the compound’s amine group can undergo protonation and deprotonation, altering the polymer’s solubility and swelling behavior .
Comparison with Similar Compounds
- 2-(Dimethylamino)ethyl acrylate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 3-(Dimethylamino)propyl acrylate
- 2-(Diisopropylamino)ethyl methacrylate
Uniqueness: 2-(Diethylamino)ethyl acrylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in the synthesis of pH-responsive polymers. Its ability to form stable polymers with a wide range of mechanical and chemical properties sets it apart from similar compounds .
Properties
IUPAC Name |
2-(diethylamino)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBLSNVXDSMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-18-1 | |
Record name | Poly(diethylaminoethyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4051900 | |
Record name | 2-(Diethylamino)ethyl acrylate | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [MSDSonline] | |
Record name | 2-(Diethylamino)ethyl acrylate | |
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Boiling Point |
70 °C @ 0.67 kPa (5 mm Hg) | |
Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °F (91 °C) (open cup) | |
Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4425 @ 20 °C/4 °C | |
Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (AIR= 1) | |
Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.23 [mmHg] | |
Record name | 2-(Diethylamino)ethyl acrylate | |
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CAS No. |
2426-54-2 | |
Record name | (Diethylamino)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2426-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Diethylamino)ethyl acrylate | |
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Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-(diethylamino)ethyl ester | |
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Record name | 2-(Diethylamino)ethyl acrylate | |
Source | EPA DSSTox | |
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Record name | 2-(diethylamino)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.617 | |
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Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
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Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
< -60 °C | |
Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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